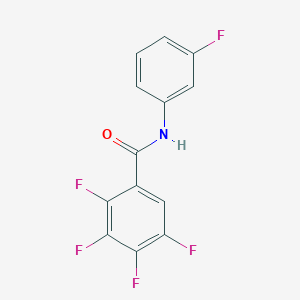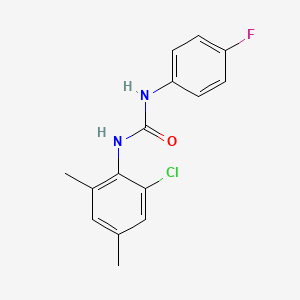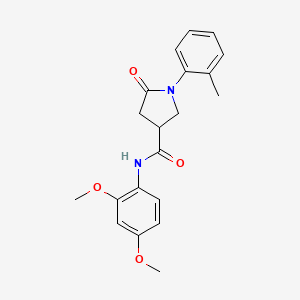![molecular formula C18H21N3O3S B4424823 1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B4424823.png)
1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide
Übersicht
Beschreibung
1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as "SMT-1149" and has been shown to exhibit promising activity against a variety of viral infections.
Wirkmechanismus
The mechanism of action of SMT-1149 involves the inhibition of viral RNA polymerase, which is essential for viral replication. This inhibition prevents the virus from replicating and spreading to other cells, thereby reducing the severity of the infection.
Biochemical and Physiological Effects:
SMT-1149 has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been shown to have a high degree of selectivity for viral RNA polymerase, which minimizes the risk of off-target effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SMT-1149 is its broad-spectrum activity against a variety of RNA viruses. However, its effectiveness against other types of viruses, such as DNA viruses, is still unknown. Additionally, the high cost of synthesis may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research involving SMT-1149. One area of interest is the development of new analogs with improved potency and selectivity. Additionally, the use of SMT-1149 in combination with other antiviral agents may enhance its effectiveness and reduce the risk of resistance. Finally, further studies are needed to evaluate the safety and efficacy of SMT-1149 in clinical trials.
Wissenschaftliche Forschungsanwendungen
SMT-1149 has been extensively studied for its potential applications in the treatment of viral infections, particularly those caused by RNA viruses such as influenza and Ebola. Several studies have demonstrated the ability of SMT-1149 to inhibit viral replication and reduce viral load in infected cells.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-7-9-16(10-8-14)25(23,24)21-12-4-6-17(21)18(22)20-13-15-5-2-3-11-19-15/h2-3,5,7-11,17H,4,6,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDYJDXMZXPUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4424740.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4424763.png)
![1-benzyl-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4424772.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B4424779.png)
![5-chloro-N-methyl-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B4424783.png)

![N-benzyl-4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B4424794.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4424803.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B4424808.png)
![2-(5-{4-[(2-methyl-2-propen-1-yl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4424815.png)

![N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4424858.png)